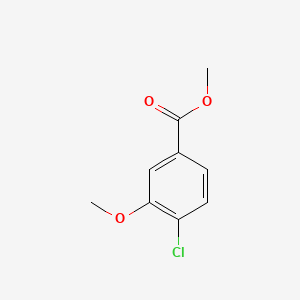
Methyl 4-chloro-3-methoxybenzoate
Overview
Description
“Methyl 4-chloro-3-methoxybenzoate” is a chemical compound with the CAS number 116022-18-5 . It has a molecular weight of 200.62 . The IUPAC name for this compound is methyl 4-chloro-3-methoxybenzoate .
Synthesis Analysis
An industrial synthesis of a similar compound, 4-amino-2-methoxybenzoate, was reported . The synthesis involved the use of dimethyl sulfate in the presence of a saponified product . The product was then chlorinated to produce 4-amino-5-chloro-2-methoxybenzoate .
Molecular Structure Analysis
The molecular formula of “Methyl 4-chloro-3-methoxybenzoate” is C9H9ClO3 . The molecular weight is 200.623 .
Chemical Reactions Analysis
“Methyl 4-chlorobenzoate” undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .
Scientific Research Applications
Synthesis of Gefitinib
“Methyl 4-chloro-3-methoxybenzoate” is used in the synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients . The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
Chemical Research
“Methyl 4-chloro-3-methoxybenzoate” is a chemical compound that is used in various chemical research . It has a molecular weight of 200.62 and its linear formula is C9H9ClO3 . It is stored in a sealed, dry environment at room temperature .
Synthesis of Bosutinib
“Methyl 4-chloro-3-methoxybenzoate” is also used in the synthesis of Bosutinib . Bosutinib is a tyrosine kinase inhibitor used as a treatment for certain types of leukemia .
Safety and Hazards
The safety data sheet for “Methyl 4-chloro-3-methoxybenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to prevent further spillage or leakage if it is safe to do so .
properties
IUPAC Name |
methyl 4-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSUADSADIJLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661247 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116022-18-5 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)


![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)
![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)
![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)